3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride

Catalog No.
S3119612
CAS No.
1803608-41-4
M.F
C10H15Cl3N2
M. Wt
269.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-(piperidin-4-yl)pyridine dihydrochlorid...

CAS Number

1803608-41-4

Product Name

3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride

IUPAC Name

3-chloro-2-piperidin-4-ylpyridine;dihydrochloride

Molecular Formula

C10H15Cl3N2

Molecular Weight

269.59

InChI

InChI=1S/C10H13ClN2.2ClH/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8;;/h1-2,5,8,12H,3-4,6-7H2;2*1H

InChI Key

NUFXNFPCTGOROZ-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=C(C=CC=N2)Cl.Cl.Cl

solubility

not available

3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a piperidinyl group. The molecular formula for this compound is C11H16Cl2N2, and it is often utilized in scientific research due to its potential biological activity and versatility in

There is no current information regarding the mechanism of action of 3-Cl-2-Pip-Pyr dicHCl. Without knowledge of its biological activity or function, it's impossible to speculate on its mechanism.

As information on 3-Cl-2-Pip-Pyr dicHCl is scarce, it's best to assume it may possess similar hazards to other chlorinated aromatic compounds. These can include:

  • Skin and eye irritation: Chlorinated compounds can irritate or damage skin and eyes upon contact [].
  • Respiratory irritation: Inhalation may irritate the respiratory tract [].
  • Unknown toxicity: Without specific data, potential toxicological effects are unclear.

The chemical reactivity of 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride can be attributed to its functional groups:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, making it a suitable precursor for synthesizing more complex molecules.
  • Hydrogen Bonding: The nitrogen atoms in the piperidine ring may participate in hydrogen bonding, influencing the compound's solubility and interaction with biological targets .

While specific biological activity data for 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride is limited, compounds with similar structures have been investigated for various pharmacological effects. Piperidine derivatives are known for their roles as inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are significant targets in cancer therapy. The potential for this compound to exhibit similar activities warrants further investigation .

The synthesis of 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride typically involves the following steps:

  • Formation of the Pyridine Ring: Starting with appropriate precursors, a chlorinated pyridine can be synthesized through electrophilic aromatic substitution.
  • Piperidine Attachment: The piperidine moiety is introduced via nucleophilic substitution at the appropriate position on the pyridine ring.
  • Salt Formation: The dihydrochloride form is obtained by reacting the base form of the compound with hydrochloric acid .

This compound finds applications primarily in:

  • Pharmaceutical Research: As a building block for synthesizing new therapeutic agents.
  • Chemical Biology: Investigating its potential interactions with biological macromolecules.
  • Drug Development: Exploring its efficacy against specific cancer types or other diseases linked to ALK and ROS1 pathways .

Although detailed interaction studies specifically involving 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride are scarce, compounds with similar structures have demonstrated interactions with various enzymes and receptors. Studies on related piperidine derivatives indicate their potential to modulate signaling pathways associated with cancer progression and resistance mechanisms .

Several compounds share structural similarities with 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride. These include:

Compound NameStructureNotable Features
5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochlorideC10H15Cl3N2OContains an ether functional group, potentially altering its solubility and biological interactions .
3-Chloro-4-(piperidin-4-yl)methoxy-pyridine dihydrochlorideC11H16Cl2N2OIncorporates a methoxy group which may enhance lipophilicity and alter pharmacokinetics .
4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-oneC10H12ClN3OFeatures a morpholine ring, affecting its binding affinity to different targets compared to piperidine derivatives .

The uniqueness of 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride lies in its specific combination of a chlorinated pyridine structure with a piperidinyl substituent, which may provide distinct pharmacological properties compared to these similar compounds.

Dates

Last modified: 04-14-2024

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